![molecular formula C23H16O2 B6484143 (perylen-3-yl)methyl acetate CAS No. 2549016-88-6](/img/structure/B6484143.png)
(perylen-3-yl)methyl acetate
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Description
“(Perylen-3-yl)methyl acetate” is a compound that has been studied for its potential use as a fluorescent photoremovable protecting group (FPRPG) for carboxylic acids and alcohols . It’s a derivative of perylene, a polycyclic aromatic hydrocarbon .
Molecular Structure Analysis
The molecular formula of “(perylen-3-yl)methyl acetate” is C22H14O2 . It’s a derivative of perylene, which consists of two naphthalene molecules connected by a carbon-carbon bond at the 1 and 8 positions on both molecules . All of the carbon atoms in perylene are sp2 hybridized .Chemical Reactions Analysis
While specific chemical reactions involving “(perylen-3-yl)methyl acetate” are not detailed in the available sources, it’s known that perylene derivatives can undergo various reactions. For instance, perylene can be reduced by alkali metals to give a deeply colored radical anion and a dianion .Mechanism of Action
Target of Action
(Perylen-3-yl)methyl acetate is a derivative of the perylene molecule, which has been found to have antiviral properties . The primary target of this compound is the lipid membrane bilayer of the virion envelope . This suggests that the compound interacts with the viral envelope, disrupting its structure and function, thereby inhibiting the virus’s ability to infect host cells .
Mode of Action
The compound’s mode of action involves its interaction with the lipid membrane bilayer of the virion envelope . It is suggested that the compound’s rigid amphipathic structure allows it to integrate into the lipid bilayer, causing disruption and potential damage . This disruption inhibits the virus’s ability to fuse with host cells, thereby preventing infection .
Pharmacokinetics
It is known that esters like methyl acetate can be synthesized and metabolized in various biological processes
Result of Action
The primary result of the action of (perylene-3-yl)methyl acetate is the inhibition of viral infection . By disrupting the structure of the viral envelope, the compound prevents the virus from fusing with host cells . This inhibits the virus’s ability to replicate and spread, thereby reducing the severity of the viral infection .
properties
IUPAC Name |
perylen-3-ylmethyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O2/c1-14(24)25-13-16-11-12-21-19-9-3-6-15-5-2-8-18(22(15)19)20-10-4-7-17(16)23(20)21/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZXTHWIFSBASJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Perylen-3-yl)methyl acetate |
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